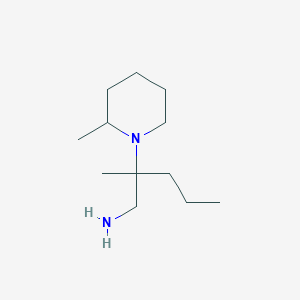
I(2),2-Dimethyl-I(2)-propyl-1-piperidineethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine is a chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.34824 . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reduction of piperidinones, which can be obtained through photochemical methods involving intramolecular cycloaddition of dienes . The resulting piperidinones are then reduced to form the desired piperidine derivative.
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions, hydrogenation, cyclization, and amination . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert piperidinones to piperidines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced piperidines, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-methylpiperidin-1-yl)propan-1-amine: A similar compound with a different alkyl chain length.
N,N-dimethylethanamine: Another piperidine derivative with different substituents.
Uniqueness
2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
929341-37-7 |
|---|---|
Formule moléculaire |
C12H26N2 |
Poids moléculaire |
198.35 g/mol |
Nom IUPAC |
2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-4-8-12(3,10-13)14-9-6-5-7-11(14)2/h11H,4-10,13H2,1-3H3 |
Clé InChI |
KWSFVNLNVITSLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CN)N1CCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
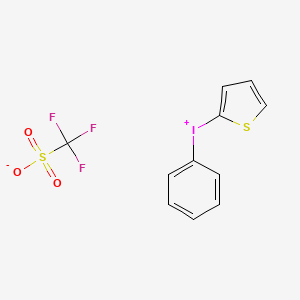
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)

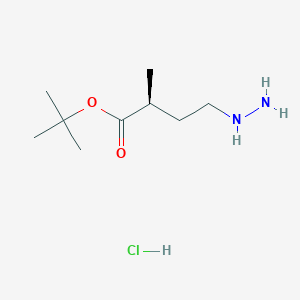
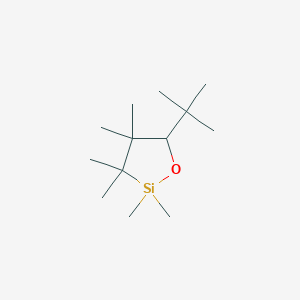
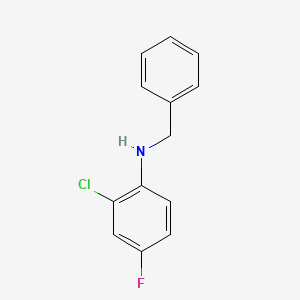
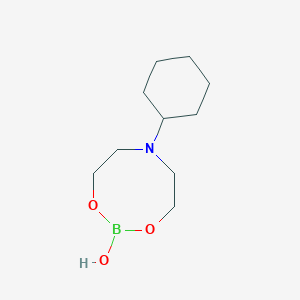
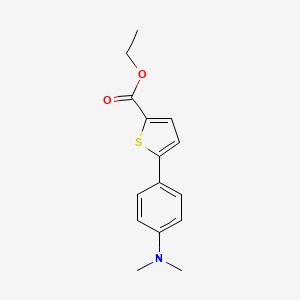
![1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14133598.png)
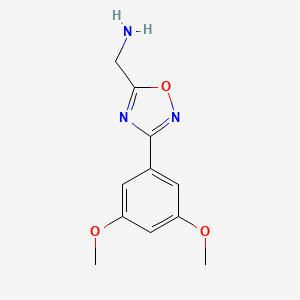
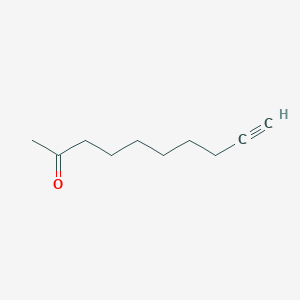
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)
